molecular formula C5H12N2 B11759728 1-(Aziridin-1-YL)propan-1-amine

1-(Aziridin-1-YL)propan-1-amine

Cat. No.: B11759728
M. Wt: 100.16 g/mol
InChI Key: QULAUIGQDYOXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aziridin-1-YL)propan-1-amine is an organic compound that features a three-membered aziridine ring attached to a propan-1-amine group Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions

Chemical Reactions Analysis

Types of Reactions: 1-(Aziridin-1-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as peracids.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

1-(Aziridin-1-YL)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-YL)propan-1-amine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to ring-opening reactions, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological activity .

Comparison with Similar Compounds

    Aziridine: The parent compound with a three-membered ring.

    Azetidine: A four-membered nitrogen-containing ring.

    Ethyleneimine: Another three-membered nitrogen-containing ring but with different substituents.

Properties

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

1-(aziridin-1-yl)propan-1-amine

InChI

InChI=1S/C5H12N2/c1-2-5(6)7-3-4-7/h5H,2-4,6H2,1H3

InChI Key

QULAUIGQDYOXFU-UHFFFAOYSA-N

Canonical SMILES

CCC(N)N1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.